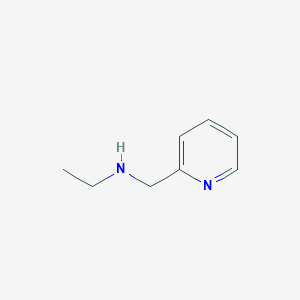

N-(pyridin-2-ylméthyl)éthanamine

Vue d'ensemble

Description

“N-(pyridin-2-ylmethyl)ethanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known as 2-Pyridineethanamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine were synthesized by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine . Another study reported the synthesis of a chiral ligand N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE) to investigate the effects of chirality of bis(2-picolyl)amine on the DNA photocleavage activity of metal complexes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structures of complexes formed by N-(pyridin-2-ylmethylene)methanamine were confirmed by X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “N-(pyridin-2-ylmethyl)ethanamine” are not available, similar compounds have been studied. For instance, nickel (II) complexes chelated by (amino)pyridine ligands were found to be active ethylene oligomerization catalysts .Applications De Recherche Scientifique

Synthèse chémodivergente

“N-(pyridin-2-yl)amides” et “3-bromoimidazo[1,2-a]pyridines” ont été synthétisés à partir d'α-bromocétones et de 2-aminopyridine dans différentes conditions réactionnelles . Ce composé a suscité un grand intérêt ces dernières années en raison de ses diverses applications médicinales .

Agent de photoclivage de l'ADN

Un ligand chiral “N-(anthracène-9-ylméthyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylméthyl)éthanamine” (APPE) a été conçu et synthétisé pour étudier les effets de la chiralité de la bis(2-picolyl)amine sur l'activité de photoclivage de l'ADN des complexes métalliques . Les complexes synthétisés ont été trouvés pour cliver l'ADN plasmidique pUC19 lorsqu'ils sont irradiés à 370 nm .

Applications antimicrobiennes

Les dérivés de la pyrimidine, qui comprennent “N-(pyridin-2-ylméthyl)éthanamine”, sont connus pour leurs propriétés antimicrobiennes .

Agent complexant pour les ions métalliques

“N,N-bis(2-pyridylméthyl)amine-N-éthyl-2-pyridine-2-carboxamide” a été identifié comme un agent complexant efficace pour plusieurs ions métalliques, tels que Mn(II), Mn(III), Fe(III) et Ru(III) . Ce composé a été utilisé dans le développement de donneurs de NO qui peuvent être administrés dans le tissu tumoral et libérer du NO par stimulation lumineuse et utilisé pour la photothérapie dynamique (PDT) du cancer .

Réactions de substitution de complexes de palladium (II)

Le comportement de substitution de chélates bidentés N,N′-donneurs (pyridin-2-yl)méthyl-aniline avec différents substituants sur les complexes mononucléaires Pd (II) a été étudié . L'étude a exploré la cinétique et le comportement mécanistique des complexes N,N′-pyridyl Pd (II) .

Applications médicales de complexes nitrosyles solides

Les composés nitrosyles solides, y compris “this compound”, sont en cours d'investigation comme moyens de délivrer de l'oxyde nitrique pour des applications médicales .

Orientations Futures

Mécanisme D'action

Target of Action

N-(pyridin-2-ylmethyl)ethanamine, also known as N-Ethyl-N-(2-pyridylmethyl)amine, is a chemical compound that has been studied for its potential to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The interaction of N-(pyridin-2-ylmethyl)ethanamine with its targets involves the formation of coordinate bonds. This compound contains nitrogen atoms that can form these bonds with metal ions . The resulting complexes can potentially influence the activity of enzymes and other proteins that rely on these metal ions for their function.

Biochemical Pathways

For instance, it could potentially affect the activity of enzymes involved in the metabolism of nucleotides .

Pharmacokinetics

The compound’s molecular weight of 13619 g/mol suggests that it may have favorable absorption and distribution characteristics

Result of Action

Its ability to form coordinate bonds with metal ions suggests that it could potentially influence the function of metal-dependent enzymes and proteins .

Action Environment

The action, efficacy, and stability of N-(pyridin-2-ylmethyl)ethanamine can be influenced by various environmental factors. For instance, the presence of metal ions in the environment could potentially affect its ability to form coordinate bonds . Additionally, factors such as pH and temperature could also influence its stability and activity.

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUUGOCTJVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406028 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51639-58-8 | |

| Record name | N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

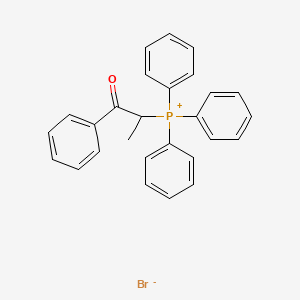

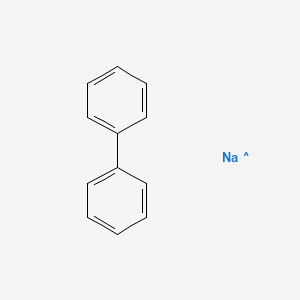

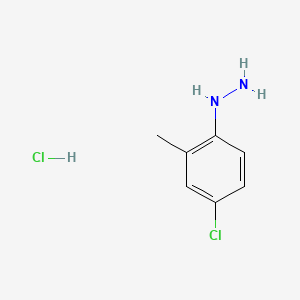

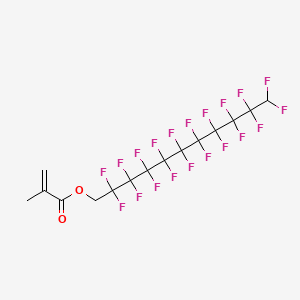

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

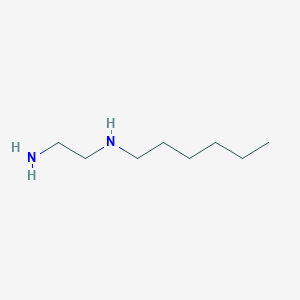

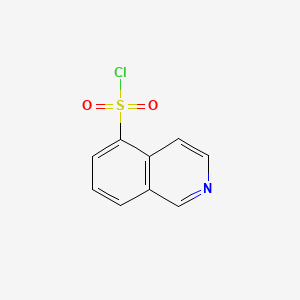

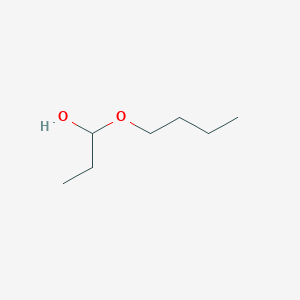

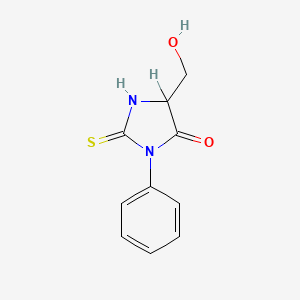

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?

A1: While the provided research doesn't directly investigate the interaction of N-(pyridin-2-ylmethyl)ethanamine itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], N-(pyridin-2-ylmethyl)ethanamine is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of N-(pyridin-2-ylmethyl)ethanamine within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.

Q2: How does the structural characterization of metal complexes containing N-(pyridin-2-ylmethyl)ethanamine provide insights into their potential applications?

A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating N-(pyridin-2-ylmethyl)ethanamine. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)